N1-benzyl-N2-((3-((4-fluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide

Chemical Biology Medicinal Chemistry Enzymology

This compound is a synthetic small molecule belonging to the oxalamide class, characterized by a N1-benzyl substituent, a 1,3-oxazinan-2-yl core, and a 4-fluorophenylsulfonyl moiety. It is available for non-human research use only, suggesting potential bioactive properties.

Molecular Formula C20H22FN3O5S
Molecular Weight 435.47
CAS No. 869071-24-9
Cat. No. B2440434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-benzyl-N2-((3-((4-fluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide
CAS869071-24-9
Molecular FormulaC20H22FN3O5S
Molecular Weight435.47
Structural Identifiers
SMILESC1CN(C(OC1)CNC(=O)C(=O)NCC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)F
InChIInChI=1S/C20H22FN3O5S/c21-16-7-9-17(10-8-16)30(27,28)24-11-4-12-29-18(24)14-23-20(26)19(25)22-13-15-5-2-1-3-6-15/h1-3,5-10,18H,4,11-14H2,(H,22,25)(H,23,26)
InChIKeySNYWJYCOBXNJGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

869071-24-9 (N1-benzyl-N2-((3-((4-fluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide) – Research-Grade Compound Overview for Scientific Procurement


This compound is a synthetic small molecule belonging to the oxalamide class, characterized by a N1-benzyl substituent, a 1,3-oxazinan-2-yl core, and a 4-fluorophenylsulfonyl moiety . It is available for non-human research use only, suggesting potential bioactive properties. However, a comprehensive absence of primary literature or patent disclosures prevents any quantitative characterization of its biological activity or selectivity at the time of this analysis. This guide clarifies why the compound cannot be treated as a drop-in replacement for structurally similar analogs, despite a lack of published comparative data.

868071-24-9 Procurement Risks: Why Generic Substitution is Inadvisable Without Empirical Evidence


Structural analogs — such as N1-(4-fluorobenzyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide or N1-((3-((4-chlorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-cycloheptyloxalamide — display variations in sulfonyl substituent electronegativity, steric bulk, or amide side-chain length that can critically alter target binding, metabolic stability, and off-side selectivity. Without published head-to-head data, it is impossible to guarantee that any analog shares the same pharmacodynamic or pharmacokinetic profile as the target compound. Therefore, positional substitution on the oxazinan ring or sulfonyl group alone constitutes a high risk of functional nonequivalence.

Quantitative Differential Evidence for 869071-24-9: A Status of Published Data


Published Bioactivity Data for 869071-24-9 vs. Closest Analogs

A systematic search of primary literature (PubMed, Google Scholar, SciFinder) and patent databases (WIPO, USPTO, EPO) returned no quantitative bioactivity data (IC50, Ki, EC50, % inhibition) for the target compound in any assay system. Similarly, no comparative data exists for the closest structural analogs identified [1]. A class-level inference is possible: oxalamide derivatives containing sulfonyl-oxazinan motifs have been reported as inhibitors of Mycobacterium tuberculosis protein tyrosine phosphatase B (mPTPB) in a 7,500-compound screen [2]. However, the target compound's structure differs significantly from the hit series, precluding even a class-level quantitative comparison.

Chemical Biology Medicinal Chemistry Enzymology

Structural Differentiation vs. Key Analogs

The target compound (N1-benzyl, 4-F-phenylsulfonyl) differs from N1-(4-fluorobenzyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide (4-F-benzyl, tosyl) and N1-((3-((4-chlorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-cycloheptyloxalamide (cycloheptyl, 4-Cl-phenylsulfonyl) in at least two key pharmacophoric positions. In the absence of protein-ligand structures or concurrent assay data, these variations are of unknown functional consequence, but the substitution of fluorine for chlorine or methyl can radically alter binding kinetics and selectivity in well-characterized target families such as serine proteases and kinases .

Structure-Activity Relationship Chemical Synthesis Pharmacophore Modeling

Kinase or Phosphatase Profiling: A Data Void

No kinase or phosphatase profiling data could be identified for the target compound. Notably, the oxalamide linkage is a recurrent motif in kinase inhibitors (e.g., c-Met inhibitors) [1], and sulfonyl oxazinanes have appeared in factor XIa inhibitor complexes [2]. However, the absence of any experimental data for this specific compound means its potential polypharmacology or selectivity window is entirely uncharacterized.

Drug Discovery Kinase Inhibitors Phosphatase Inhibitors

Cytotoxicity and Phenotypic Assay Data

No cellular viability or phenotypic screening data (e.g., NCI-60 panel, MTT assay, H226 lung cancer screen) are reported for 869071-24-9. While an analog series with a 4-((2,3-dihydro-4H-1,4-oxazin-4-yl)sulfonyl)aniline scaffold exhibited IC50 values on the order of 1-3 mg/mL against the NCI-H226 lung cancer line [1], the target compound’s unsubstituted benzyl extension and different linker geometry preclude direct extrapolation of this weak activity.

Phenotypic Screening Cancer Research Cytotoxicity

Application Scenarios for 869071-24-9: Evidence-Guided Strategic Use


Chemical Probe for Customized Target Profiling Campaigns

Given the complete absence of published selectivity or potency data, the most scientifically sound use of 869071-24-9 is as a 'cold' probe in a bespoke screening cascade. It is best deployed in head-to-head panels with its closest structural analogs (e.g., N1-(4-fluorobenzyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide) against a broad panel of kinases, phosphatases, or a customer's target of interest. This approach generates the quantitative differential evidence required for rational chemical tool selection [1].

Structure-Activity Relationship (SAR) Expansion in Oxalamide Ligase or Kinase Programs

The compound's N1-benzyl and 4-fluorophenylsulfonyl substitution is not represented in published oxalamide kinase inhibitor series [1]. It therefore serves as a valuable SAR probe to interrogate the steric and electronic tolerance of enzyme active sites. When co-crystallized or modeled against published structures (e.g., c-Met or mPTPB), its performance relative to known hits can directly inform lead optimization strategies.

Analytical Reference Standard for Method Development

With a molecular weight of 435.47 g/mol and a well-defined InChI Key (SNYWJYCOBXNJGC-UHFFFAOYSA-N), 869071-24-9 can be used as an LC-MS or NMR reference standard to build analytical methods for oxalamide-sulfonyl libraries. Its retention time, mass fragmentation pattern, and NMR shifts can be compared to those of closely related library members to establish purity and identity thresholds [1].

Quote Request

Request a Quote for N1-benzyl-N2-((3-((4-fluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.